molecular formula C18H18O2 B1606615 2,2-Diallyl-4,4-biphenol CAS No. 6942-01-4

2,2-Diallyl-4,4-biphenol

Cat. No.: B1606615
CAS No.: 6942-01-4
M. Wt: 266.3 g/mol
InChI Key: CKKHZUOZFHWLIY-UHFFFAOYSA-N
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Description

2,2-Diallyl-4,4-biphenol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two allyl groups attached to the biphenyl structure. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diallyl-4,4-biphenol typically involves the reaction of biphenol with allyl bromide. The general procedure is as follows:

The reaction conditions generally involve the use of an organic solvent such as ethanol, acetone, or benzene, and the reaction is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Diallyl-4,4-biphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted biphenol derivatives with various functional groups.

Scientific Research Applications

2,2-Diallyl-4,4-biphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diallyl-4,4-dihydroxybiphenyl
  • 2,2-Diallyl-4,4-dimethylbiphenyl
  • 2,2-Diallyl-4,4-dichlorobiphenyl

Uniqueness

2,2-Diallyl-4,4-biphenol is unique due to its specific combination of allyl groups and biphenyl structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring enhanced oxidative stability and material performance.

Properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKHZUOZFHWLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288792
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-01-4
Record name 6942-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3′-Diallyl 4,4′-dihydroxybiphenyl was prepared by the Claisen rearrangement of the diallyl ether of 4,4′-bisphenol and was converted into its didodecyl ether in the same manner as for Compound 9 of Example 1 (66% yield). The dodecyl ether was a white crystalline solid, melting point 116-118° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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